L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)
CAS No.:
Cat. No.: VC16594612
Molecular Formula: C32H52N3O7P
Molecular Weight: 621.7 g/mol
* For research use only. Not for human or veterinary use.
![L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI) -](/images/structure/VC16594612.png)
Specification
Molecular Formula | C32H52N3O7P |
---|---|
Molecular Weight | 621.7 g/mol |
IUPAC Name | N-[(2S)-1-[[(2S)-1-[(3-cyclohexyl-1-dimethoxyphosphoryl-1-hydroxypropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclopentanecarboxamide |
Standard InChI | InChI=1S/C32H52N3O7P/c1-22(2)19-26(30(37)35-28(21-24-15-9-6-10-16-24)32(39)43(40,41-3)42-4)34-31(38)27(20-23-13-7-5-8-14-23)33-29(36)25-17-11-12-18-25/h5,7-8,13-14,22,24-28,32,39H,6,9-12,15-21H2,1-4H3,(H,33,36)(H,34,38)(H,35,37)/t26-,27-,28?,32?/m0/s1 |
Standard InChI Key | VLHBSKDNBPFQLA-WSBFXQKSSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)NC(CC1CCCCC1)C(O)P(=O)(OC)OC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3CCCC3 |
Canonical SMILES | CC(C)CC(C(=O)NC(CC1CCCCC1)C(O)P(=O)(OC)OC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCC3 |
Introduction
Structural Characterization and Nomenclature
The compound’s systematic name delineates a multifunctional architecture:
-
L-Leucinamide backbone: A modified leucine residue with an amide terminus, known for its role in substrate recognition by aminopeptidases .
-
N-(cyclopentylcarbonyl) group: A lipophilic cyclopentane-based acyl moiety, frequently employed to enhance metabolic stability and membrane permeability in protease inhibitors .
-
L-Phenylalanyl segment: Introduces aromaticity, potentially facilitating π-π interactions in enzyme active sites.
-
N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl] side chain: Combines a cyclohexylmethyl group (hydrophobic anchor) with a phosphonate ester (transition-state analog) and a hydroxyl group (hydrogen bonding capability).
Table 1: Key Structural Motifs and Their Hypothesized Roles
Synthetic Considerations
While no explicit synthesis route exists in the literature, retro-synthetic analysis suggests:
-
Peptide coupling: Solid-phase synthesis likely assembles the L-leucinamide and L-phenylalanyl residues, using HBTU/HOBt activation .
-
Phosphonate introduction: Michaelis-Arbuzov reaction could install the dimethoxyphosphinyl group, followed by hydroxylation .
-
Cycloalkyl conjugation: Cyclopentylcarbonyl and cyclohexylmethyl groups may be introduced via Steglich esterification or reductive amination .
Challenges include stereocontrol at the phosphonyl-bearing carbon and preventing racemization during peptide couplings. Patent WO2002002513A1 details analogous procedures for cyclopentyl-substituted glutaramides, emphasizing chromatographic purification to isolate diastereomers.
Mechanistic Insights and Biological Activity
The compound’s design suggests dual functionality:
-
Aminopeptidase inhibition: The leucinamide moiety may competitively bind to exopeptidases, as observed in L-leucinamide-based assays for leucine aminopeptidase .
-
Transition-state mimicry: The phosphonate group’s tetrahedral geometry mimics enzymatic intermediates, a strategy validated in metalloprotease inhibitors .
Hypothetical kinetic parameters (extrapolated from and ):
Pharmacological and Toxicological Profile
Absorption/Distribution:
-
High lipophilicity (LogP >3) suggests good passive diffusion but potential plasma protein binding.
-
Cyclohexylmethyl may promote tissue accumulation, as seen in lipophilic prodrugs .
Metabolism:
-
Phosphonate esters resist hydrolysis compared to carboxylates, prolonging half-life .
-
Cytochrome P450-mediated oxidation likely targets cyclohexyl and cyclopentyl rings.
Toxicity considerations:
-
Organophosphorus compounds risk acetylcholinesterase inhibition, but dimethoxy substitution reduces this hazard versus triesters .
-
Peptide components may trigger immune responses at high doses.
Comparative Analysis with Structural Analogs
Table 2: Activity Trends in Related Compounds
The subject compound integrates all three optimizations, suggesting synergistic potency enhancements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume